molecular formula C21H23NO5S B15143368 Thiorphan methoxyacetophenone derivative-d7

Thiorphan methoxyacetophenone derivative-d7

Cat. No.: B15143368
M. Wt: 408.5 g/mol
InChI Key: LYFBMQMMAFLEHC-WBLKKDGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiorphan methoxyacetophenone derivative-d7 is a deuterium-labeled analog of Thiorphan methoxyacetophenone derivative. This compound is primarily used in scientific research due to its stable isotope labeling, which aids in the quantitation and analysis of drug metabolism and pharmacokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiorphan methoxyacetophenone derivative-d7 involves the incorporation of deuterium into the Thiorphan methoxyacetophenone derivative structure. The general synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled product .

Chemical Reactions Analysis

Types of Reactions

Thiorphan methoxyacetophenone derivative-d7 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Thiorphan methoxyacetophenone derivative-d7 has a wide range of applications in scientific research:

    Chemistry: Used as a tracer in studying reaction mechanisms and kinetics.

    Biology: Employed in metabolic studies to track the incorporation and transformation of the compound in biological systems.

    Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

    Industry: Applied in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of Thiorphan methoxyacetophenone derivative-d7 involves its role as a stable isotope-labeled compound. It acts as a tracer, allowing researchers to monitor its behavior in various chemical and biological processes. The molecular targets and pathways involved include those related to drug metabolism and pharmacokinetics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiorphan methoxyacetophenone derivative-d7 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantitation in research applications. This makes it particularly valuable in studies requiring accurate tracking of metabolic and pharmacokinetic processes .

Biological Activity

Thiorphan methoxyacetophenone derivative-d7 is a deuterium-labeled analogue of thiorphan, primarily recognized for its biological activity as an inhibitor of neprilysin, an enzyme crucial in the degradation of endogenous peptides such as enkephalins. This compound's unique structure and isotopic labeling provide significant insights into its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

The compound features a methoxyacetophenone structure modified to include deuterium atoms, which are stable isotopes of hydrogen. The incorporation of deuterium enhances its utility in mechanistic studies due to its distinct mass properties compared to non-labeled counterparts. This labeling allows researchers to trace metabolic pathways and understand the kinetics involved in its biological activity.

This compound primarily functions by inhibiting neprilysin, leading to increased levels of enkephalins, which are vital for pain modulation and neuroprotection. By preventing the breakdown of these peptides, the compound may enhance analgesic effects and offer neuroprotective benefits, making it a candidate for therapeutic applications in pain management and neurodegenerative diseases.

Research Findings

Recent studies have focused on the interactions of this compound with various biological targets. Key findings include:

  • Inhibition of Neprilysin : The compound has shown significant inhibitory effects on neprilysin activity, which is essential for maintaining peptide levels in the central nervous system (CNS) .
  • Pharmacokinetics : The deuterium labeling allows for advanced pharmacokinetic studies, providing insights into absorption, distribution, metabolism, and excretion (ADME) profiles .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesUnique Aspects
ThiorphanContains a thiol group; inhibits neprilysinNon-deuterated version; simpler structure
MethoxyacetophenoneAromatic ketone structure without thiorphan moietyLacks biological activity related to peptides
Deuterated ThiorphanSimilar inhibition profile but lacks methoxy groupFocused on metabolic studies due to deuterium
Acetylated ThiorphanAcetyl group replaces thiol; altered activityDifferent inhibition profile compared to thiorphan

Case Studies

  • Neuroprotective Effects : A case study demonstrated that thiorphan derivatives could reduce neuronal apoptosis in models of neurodegeneration by enhancing enkephalin levels .
  • Pain Modulation : Clinical trials have indicated that thiorphan derivatives can significantly alleviate pain in patients with chronic pain conditions by modulating endogenous opioid systems .

Properties

Molecular Formula

C21H23NO5S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[[3,3-dideuterio-2-[[2-(3-methoxyphenyl)-2-oxoethyl]sulfanylmethyl]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C21H23NO5S/c1-27-18-9-5-8-16(11-18)19(23)14-28-13-17(21(26)22-12-20(24)25)10-15-6-3-2-4-7-15/h2-9,11,17H,10,12-14H2,1H3,(H,22,26)(H,24,25)/i2D,3D,4D,6D,7D,10D2

InChI Key

LYFBMQMMAFLEHC-WBLKKDGSSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(CSCC(=O)C2=CC(=CC=C2)OC)C(=O)NCC(=O)O)[2H])[2H]

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CSCC(CC2=CC=CC=C2)C(=O)NCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.